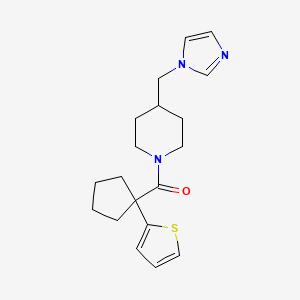

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

説明

特性

IUPAC Name |

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-18(19(7-1-2-8-19)17-4-3-13-24-17)22-10-5-16(6-11-22)14-21-12-9-20-15-21/h3-4,9,12-13,15-16H,1-2,5-8,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUGGNMAULHLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that imidazole derivatives exhibit various types of biological activity, including antihypertensive, antifungal, and antitumor activity.

Mode of Action

It’s known that imidazole derivatives can add a myristoyl group to the n-terminal glycine residue of certain cellular proteins. This process requires an N-terminal glycine in the nascent polypeptide substrates.

Biochemical Pathways

Imidazole derivatives are known to have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Pharmacokinetics

It’s known that imidazole moiety helps to overcome the solubility problems of poorly soluble drug entities, which could potentially impact its bioavailability.

Result of Action

It’s known that imidazole derivatives can exhibit various types of biological activity, which could result in a range of molecular and cellular effects.

Action Environment

Many factors such as metal ions, ligands, solvents, and ph can affect the synthesis of compounds, which could potentially influence the action of this compound.

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including an imidazole moiety, a piperidine ring, and a thiophenyl-substituted cyclopentyl group, which may confer diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is , and its structure can be represented as follows:

Key Functional Groups

- Imidazole Ring : Known for its role in various biological activities, particularly in enzyme inhibition and receptor modulation.

- Piperidine : Often associated with neuroactive properties and is a common scaffold in drug design.

- Thiophenyl Group : May enhance lipophilicity and influence interactions with biological targets.

Pharmacological Profile

The biological activity of the compound is influenced by its structural components. Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects:

| Structural Feature | Associated Biological Activity |

|---|---|

| Imidazole Derivatives | Antimicrobial, Anticancer |

| Piperidine Derivatives | Analgesic, Neuroprotective |

| Thiophene Substituents | Antioxidant, Anti-inflammatory |

- Receptor Modulation : The imidazole moiety may interact with various receptors, including opioid receptors, which could lead to anxiolytic or antidepressant effects as seen in similar compounds .

- Enzyme Inhibition : The presence of the piperidine ring suggests potential for enzyme inhibition, particularly in pathways involving neurotransmitters and kinases.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, indicating that this compound may also possess such activity through its structural features.

Study 1: Opioid Receptor Interaction

A study on 4-phenyl-4-(1H-imidazol-2-yl)-piperidine derivatives demonstrated selective binding to delta-opioid receptors, leading to notable anxiolytic effects in animal models . This suggests that the imidazole-piperidine combination in our compound may similarly affect opioid receptor pathways.

Study 2: Anticancer Properties

Research on benzimidazole derivatives indicated their effectiveness against various cancer cell lines, showcasing mechanisms involving apoptosis and cell cycle arrest. Given the structural similarities with our compound's imidazole component, it is plausible that it may exhibit anticancer activities as well.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : Starting from simple precursors like glyoxal and ammonia.

- Nucleophilic Substitution : Linking the imidazole to the piperidine ring.

- Introduction of the Thiophenyl Group : This step enhances the overall lipophilicity and biological activity.

Yield and Purity

The synthetic processes are optimized for yield and purity, often achieving over 90% purity in final products.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations :

- Heterocyclic Substituents : The thiophene-cyclopentyl group distinguishes it from analogs with furan () or fluorophenyl (), which may alter solubility and target specificity.

- Imidazole Variants : Unlike benzoimidazole () or 1-methyl-imidazole (), the target’s unsubstituted imidazole may enhance hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

- Bioactivity: Imidazole-thiophene hybrids (e.g., ) exhibit antifungal activity, suggesting the target compound may share similar properties .

- Solubility and Stability : The cyclopentyl group in the target compound may enhance lipophilicity compared to furan () or methoxyphenyl () substituents, affecting bioavailability .

- Spectral Data : Reference texts like Tables of Spectral Data for Structure Determination () provide NMR/IR benchmarks for verifying structural integrity in analogs .

Q & A

What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Answer:

The synthesis of this compound involves multi-step reactions, including imidazole ring formation, thiophene coupling, and piperidine functionalization. Key factors for optimization include:

- Temperature control : Exothermic reactions (e.g., imidazole cyclization) require precise cooling to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in piperidine-thiophene coupling .

- Catalyst use : Palladium-based catalysts improve cross-coupling reactions, particularly for thiophene integration .

- Purification methods : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the final product .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological activity often arise from assay variability or structural impurities. Methodological steps include:

- Purity validation : Use HPLC with a C18 column (λ = 254 nm) to confirm >95% purity before biological testing .

- Assay standardization : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .

- Structural analogs : Test derivatives (e.g., substituting thiophene with furan) to isolate pharmacophore contributions .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like histamine receptors, guiding experimental validation .

What advanced spectroscopic techniques are recommended for elucidating the compound’s 3D conformation?

Answer:

Beyond basic NMR and MS, advanced methods include:

- X-ray crystallography : Resolves bond angles and torsional strain in the cyclopentyl-thiophene moiety (critical for target binding) .

- Rotational spectroscopy : Detects conformational flexibility in the imidazole-piperidine linker .

- 2D NOESY NMR : Identifies spatial proximity between the thiophene sulfur and imidazole protons, informing steric interactions .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

Key strategies for SAR exploration:

- Core modifications :

- Replace thiophene with benzothiophene to assess π-π stacking effects .

- Substitute the cyclopentyl group with spirocyclic systems to evaluate steric hindrance .

- Functional group variations :

- Biological endpoints : Measure IC₅₀ against kinases (e.g., EGFR) and GPCRs (e.g., H1/H4 receptors) to map target selectivity .

What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Answer:

Stability studies should simulate biological environments:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via LC-MS for hydrolysis of the ketone group .

- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., thiophene ring) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) to detect photolytic cleavage of the imidazole-methyl bond .

How can researchers address solubility challenges during in vivo testing?

Answer:

Poor aqueous solubility (common with lipophilic moieties) is mitigated by:

- Prodrug design : Introduce phosphate esters at the piperidine nitrogen for transient hydrophilicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for parenteral administration, validated in rodent models .

What computational tools are optimal for predicting off-target interactions?

Answer:

- Target prediction : SwissTargetPrediction identifies off-targets like dopamine D2 receptors (probability >0.7) .

- Toxicity profiling : admetSAR predicts hERG channel inhibition (critical for cardiac safety) .

- MD simulations : GROMACS models 100-ns trajectories to assess binding stability to unintended targets (e.g., serum albumin) .

How should conflicting data on metabolic pathways be reconciled?

Answer:

- Isotope labeling : Use ¹⁴C-labeled compound in hepatocyte assays to trace metabolite formation via radio-HPLC .

- Species comparison : Cross-validate human vs. rat microsome data to identify species-specific CYP450 isoforms .

- Knockout models : CRISPR-edited HepG2 cells (CYP3A4⁻/⁻) clarify enzyme contributions to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。